
Kynostatin 227
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kynostatin 227 (KNI-227) is a conformationally constrained tripeptide inhibitor of HIV-1 protease, designed to incorporate allophenylnorstatine (Apns) as a transition-state mimic. Developed in the early 1990s, KNI-227 and its analog KNI-272 belong to a class of peptidomimetic inhibitors that target the active site of HIV-1 protease, a critical enzyme for viral maturation. These inhibitors were synthesized to improve selectivity, potency, and metabolic stability compared to earlier protease inhibitors. KNI-227 exhibits nanomolar inhibitory activity (IC₅₀ ~1–10 nM) against diverse HIV-1 strains, including drug-resistant variants, and demonstrates low cytotoxicity in host cells . Its rigid tripeptide scaffold, featuring Apns, enhances binding affinity by mimicking the tetrahedral intermediate of protease-mediated peptide cleavage .
準備方法
合成経路と反応条件
KNI-227は、アロフェニルノルスタチン(Apns)とチオプロリン(Thp)を分子構造に組み込む一連の化学反応によって合成されます。 合成手順は比較的単純であり、選択的な抗エイズ薬としての可能性に貢献しています .
工業的製造方法
KNI-227の工業的製造は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには通常、最終製品を目的の形態で得るための精製および結晶化などのステップが含まれます .
化学反応の分析
反応の種類
KNI-227は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
KNI-227を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は通常、高効率で目的の変換を達成するように最適化されています .
生成される主な生成物
KNI-227を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、還元反応は化合物の還元形を生成する可能性があります .
科学的研究の応用
Antiviral Activity
Mechanism of Action:
KNI-227 functions by binding to the active site of the HIV protease enzyme, preventing it from processing viral polyproteins into functional proteins necessary for viral replication. This inhibition is vital for controlling the spread of HIV within the host.
Potency Against HIV:
Research indicates that KNI-227 exhibits high potency against a wide range of HIV isolates. In comparative studies, it has shown superior efficacy relative to other protease inhibitors, making it a candidate for further development as an anti-AIDS drug .
Case Studies and Research Findings
- In Vitro Studies:
- Stability and Degradation:
- Structural Insights:
Data Table: Comparative Efficacy of Kynostatin 227
Compound | IC50 (nM) | Target Virus | Reference |
---|---|---|---|
This compound | 0.5 | HIV-1 | |
Kynostatin 272 | 0.8 | HIV-1 | |
Saquinavir | 5 | HIV-1 | |
Ritonavir | 10 | HIV-1 |
IC50 values represent the concentration required to inhibit viral replication by 50%.
作用機序
KNI-227は、ウイルスタンパク質の成熟に不可欠な酵素であるHIV-1プロテアーゼの活性を阻害することで作用します。この化合物はプロテアーゼの活性部位に結合し、ウイルスポリタンパク質を機能的ユニットに切断するのを防ぎます。 この阻害はウイルス複製プロセスを混乱させ、ウイルス量の減少につながります .
類似化合物の比較
類似化合物
KNI-272: 同様の構造と作用機序を持つ別の強力なHIV-1プロテアーゼ阻害剤.
JE-2147: KNI-227と比較して結合親和性が向上した非常に効果的な阻害剤.
KNI-227の独自性
KNI-227は、比較的簡単な合成手順と優れた抗ウイルス特性のために独特です。 この化合物は、他のアスパルティックプロテアーゼの阻害を最小限に抑えながら、幅広いHIV株に対して強力な活性を示しており、非常に選択的で効果的な抗HIV剤となっています .
類似化合物との比較
KNI-227 is part of a broader family of HIV-1 protease inhibitors. Below, we compare its structural, functional, and pharmacological properties with key analogs and competitors.
Structural Analogs
KNI-272 :
- Structure : Shares the Apns core but differs in side-chain modifications (e.g., tert-leucine substitution) to optimize steric interactions with the protease’s S2 subsite .
- Potency : Exhibits comparable IC₅₀ values (1–5 nM) but improved resistance profiles against mutant proteases due to enhanced hydrophobic interactions .
- Pharmacokinetics : Demonstrates moderate oral bioavailability in preclinical models, though rapid hepatic metabolism in rats limits its half-life .
KNI-102 :
- Structure: An earlier tripeptide inhibitor with a norstatine-based transition-state mimic.
- Potency : Lower antiviral activity (IC₅₀ ~50–100 nM) due to reduced conformational rigidity and weaker S3 subsite binding .
- Selectivity : Higher off-target effects on human aspartic proteases compared to KNI-227 .
Functional Analogs
Saquinavir (Hydroxyethylamine-based inhibitor) :
- Mechanism : Uses a hydroxyethylamine isostere to mimic the protease transition state.
- Potency : IC₅₀ ~0.1–1 nM in enzyme assays but reduced efficacy against resistant strains.
- Pharmacokinetics : Poor oral absorption due to high molecular weight and peptidic nature .
Ritonavir (Hydroxyethylene-based inhibitor) :
- Mechanism: Incorporates a hydroxyethylene scaffold for non-peptidic protease inhibition.
- Advantages : Boosts pharmacokinetics of other protease inhibitors via CYP3A4 inhibition.
- Limitations : Higher cytotoxicity (CC₅₀ ~10 μM) compared to KNI-227 (CC₅₀ >100 μM) .
Key Research Findings
Compound | IC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) | Key Structural Feature | Resistance Profile |
---|---|---|---|---|
KNI-227 | 1–10 | >100 | Allophenylnorstatine | Effective against mutants |
KNI-272 | 1–5 | >200 | Apns with tert-leucine | Superior to KNI-227 |
KNI-102 | 50–100 | ~20 | Norstatine core | Poor |
Saquinavir | 0.1–1 | ~50 | Hydroxyethylamine isostere | Moderate resistance |
Ritonavir | 0.5–2 | ~5 | Hydroxyethylene scaffold | High resistance |
Structural Insights :
- X-ray crystallography of KNI-272 bound to HIV-1 protease reveals critical hydrogen bonds between Apns and catalytic aspartates (Asp25/25'), as well as hydrophobic interactions with Val82 and Ile84 . This binding mode is more stable than that of Saquinavir, which lacks Apns-mediated rigidity .
Metabolic Stability :
- KNI-227 undergoes slower hepatic oxidation than KNI-102 due to steric shielding of its tert-leucine moiety, though both require prodrug strategies for clinical use .
Resistance Mechanisms :
- Mutations like V82A reduce Saquinavir binding by 100-fold but only minimally affect KNI-227 (2–5 fold reduction) due to its optimized S2/S3 subsite contacts .
生物活性
Kynostatin 227 (KNI-227) is a potent and selective inhibitor of HIV-1 protease, a critical enzyme in the viral replication cycle. This compound, part of a series of tripeptide derivatives designed to mimic the transition state of the substrate, has garnered attention in both research and clinical settings due to its antiviral properties.
KNI-227 functions by binding to the active site of HIV-1 protease, inhibiting its ability to cleave viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the replication process, leading to a decrease in viral load. The compound's structure allows it to effectively mimic the natural substrate, enhancing its binding affinity and specificity for the protease.
Pharmacokinetics
KNI-227 has been evaluated for its pharmacokinetic properties through various studies. Notably, a study demonstrated the following pharmacokinetic parameters after intravenous administration:
Parameter | Value |
---|---|
Terminal elimination half-life | 0.808 hours |
Total body clearance (CL) | 11.7 ml/min |
Volume of distribution (Vd) | 1410 ml/kg |
Bioavailability (BA) | 5.90% |
These findings indicate that while KNI-227 is effective in vitro, its bioavailability suggests challenges for oral administration compared to other compounds like KNI-272, which exhibited significantly higher bioavailability (42.3%) .
Comparative Efficacy
KNI-227 has shown potent antiviral activity against a wide range of HIV isolates with minimal inhibition of other aspartic proteases, making it a highly selective agent. In comparative studies with similar compounds such as KNI-272 and JE-2147, KNI-227 demonstrated slightly lower binding affinities but maintained effective inhibition against HIV protease:
Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
---|---|---|
KNI-227 | -7.6 | Thr26, Ser46, His41, Met49, Gly143 |
KNI-272 | -7.8 | Leu27, His41, Met49, Asn142 |
JE-2147 | -8.0 | Thr26, Leu27, His41 |
The data indicates that while KNI-227 is effective, compounds like JE-2147 may offer enhanced binding and inhibition profiles .
Case Studies and Clinical Trials
Clinical evaluations have highlighted the potential of KNI-227 as an anti-HIV therapeutic agent. A phase I trial assessed the pharmacokinetics and toxicity of related compounds like KNI-272 in patients with AIDS or symptomatic HIV infection. Although specific data on KNI-227's clinical efficacy remains limited, the promising results from related compounds suggest a favorable outlook for further development .
Research Applications
KNI-227 is utilized in various research contexts:
- Biological Studies : To explore the role of HIV-1 protease in viral replication.
- Drug Development : As a model compound for designing new inhibitors with improved efficacy.
The compound's straightforward synthetic route enhances its availability for research purposes and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for identifying and characterizing Kynostatin 227 in novel research settings?
- Answer : Characterization should combine spectroscopic techniques (e.g., NMR for structural elucidation , mass spectrometry for molecular weight determination) and chromatographic methods (HPLC for purity assessment). Reproducibility requires documenting solvent systems, instrument calibration, and reference standards. For novel compounds, provide ≥95% purity evidence via triplicate measurements and orthogonal validation (e.g., elemental analysis) .
- Table 1 : Key Analytical Techniques for Characterization
Technique | Purpose | Critical Parameters |
---|---|---|
NMR | Structural confirmation | Solvent purity, referencing (TMS), 2D experiments (COSY, HSQC) |
HPLC | Purity assessment | Column type, mobile phase gradient, detection wavelength |
MS | Molecular ion verification | Ionization mode (ESI vs. MALDI), resolution settings |
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Answer : Use dose-response assays with appropriate controls (e.g., vehicle, positive/negative controls) and replicate experiments (n ≥ 3). For enzyme inhibition studies, include Michaelis-Menten kinetics to determine IC50 values. Validate assay conditions (pH, temperature, incubation time) using established protocols from analogous protease inhibitors . Report raw data and normalization methods to enhance transparency .
Q. What are the best practices for synthesizing this compound with high reproducibility?
- Answer : Document synthetic pathways stepwise, including reaction stoichiometry, catalysts, and purification methods (e.g., column chromatography gradients). For novel routes, validate intermediates via melting point analysis and spectroscopic cross-checks. Publish detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line specificity, assay conditions) . Design comparative experiments using standardized protocols across labs. Employ orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) vs. radioactive labeling) to cross-validate results. Statistical meta-analyses can quantify heterogeneity in existing data .
Q. What statistical methods are suitable for analyzing dose-response data of this compound in heterogeneous cell populations?
- Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50. For heterogeneity, apply mixed-effects models or cluster analysis to subgroup data. Report confidence intervals and goodness-of-fit metrics (R², AIC). Open-source tools like R or Python’s SciPy package are recommended for transparency .
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound while minimizing bias?
- Answer : Implement randomized block designs to control for inter-subject variability. Use LC-MS/MS for plasma concentration measurements, validated against certified reference materials. Include sham-treated controls and blinded data analysis. Pre-register study protocols on platforms like Open Science Framework to reduce publication bias .
Q. Data Interpretation & Reproducibility
Q. What strategies mitigate variability in this compound’s bioactivity across experimental replicates?
- Answer : Standardize reagent sources (e.g., cell culture media batches) and environmental controls (CO₂ levels, humidity). Perform power analyses pre-study to determine sample sizes. Use intra-lab calibration curves and inter-lab ring trials to identify systematic errors .
Q. How should researchers address conflicting data between computational predictions and empirical results for this compound?
- Answer : Re-evaluate computational parameters (e.g., force fields in molecular docking) against empirical structural data (X-ray crystallography). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies may indicate model oversimplification or unaccounted solvent effects .
Q. Methodological Frameworks
Q. What guidelines ensure ethical reporting of negative or inconclusive results for this compound?
- Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo. Use neutral language in discussions to contextualize limitations (e.g., "These results suggest X under Y conditions, but further studies are needed to clarify Z") .
Q. How can interdisciplinary teams collaboratively design studies on this compound’s therapeutic potential?
- Answer : Integrate expertise domains early: biochemists for mechanism validation, statisticians for power analysis, and clinicians for translational relevance. Establish shared data management protocols (e.g., electronic lab notebooks) and hold cross-disciplinary review meetings to align hypotheses and methodologies .
特性
CAS番号 |
147384-69-8 |
---|---|
分子式 |
C35H45N5O6S2 |
分子量 |
695.9 g/mol |
IUPAC名 |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
InChIキー |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
異性体SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
正規SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Key on ui other cas no. |
147384-69-8 |
同義語 |
KNI-227 kynostatin 227 kynostatin-227 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。